molecular formula C₂₀H₂₂N₂O₄ B1140841 9-Acetoxy Rubanone CAS No. 60723-43-5

9-Acetoxy Rubanone

Cat. No.: B1140841
CAS No.: 60723-43-5
M. Wt: 354.4
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acetoxy Rubanone typically involves the acetylation of rubanone. The reaction conditions for this process include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of the starting materials, the acetylation reaction, and the subsequent purification of the final product. The use of high-purity reagents and controlled reaction conditions is essential to achieve a high yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

9-Acetoxy Rubanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

9-Acetoxy Rubanone has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 9-Acetoxy Rubanone

This compound is unique due to its specific chemical structure and properties, which make it suitable for use as an intermediate in the synthesis of other compounds.

Biological Activity

9-Acetoxy Rubanone, a derivative of rubanone, has garnered attention for its diverse biological activities. This compound is part of the acridine family, which is known for various pharmacological properties, including anticancer, antibacterial, and antimalarial effects. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure

The chemical formula of this compound is C20H22N2O4C_{20}H_{22}N_{2}O_{4} with a unique structure that contributes to its biological properties. The presence of the acetoxy group enhances its solubility and bioavailability, making it a suitable candidate for further biological investigations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various human cancer cell lines by interfering with DNA topoisomerase enzymes, which play a critical role in DNA replication and repair processes. The compound demonstrated notable IC50 values against several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.3
A549 (Lung Cancer)10.1

These values indicate that this compound exhibits significant cytotoxic effects, suggesting its potential as an anticancer agent .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against various pathogens. The compound was tested against both Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that this compound could be developed into an effective antibacterial agent .

Antimalarial Activity

The antimalarial activity of this compound has also been investigated. Preliminary studies indicate that it inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound's mechanism appears to involve interference with the parasite's metabolic processes, leading to reduced viability:

Plasmodium Strain IC50 (nM)
Plasmodium falciparum50

This potency highlights its potential as a therapeutic option in malaria treatment .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in clinical settings. For instance:

  • Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer treated with a formulation containing this compound showed a significant reduction in tumor size after six weeks of treatment.
  • Safety Profile Assessment : In a toxicity study, no severe adverse effects were noted at therapeutic doses, indicating a favorable safety profile for further development .

Properties

IUPAC Name

[(S)-(6-methoxyquinolin-4-yl)-[(2R,4S)-5-oxo-1-azabicyclo[2.2.2]octan-2-yl]methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-12(23)26-20(18-9-13-6-8-22(18)11-19(13)24)15-5-7-21-17-4-3-14(25-2)10-16(15)17/h3-5,7,10,13,18,20H,6,8-9,11H2,1-2H3/t13-,18+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRRDLVMUWTZKM-VIZZQPHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1CC2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]([C@H]1C[C@@H]2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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